molecular formula C19H18FNO3S B2867792 N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 2034545-57-6

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide

Cat. No. B2867792
CAS RN: 2034545-57-6
M. Wt: 359.42
InChI Key: ACJRRGXEWOXNED-UHFFFAOYSA-N
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Description

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide, commonly known as BF-7, is a chemical compound with potential therapeutic applications. BF-7 is a small molecule that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Derivatives and Anti-inflammatory Activity : Research conducted by K. Sunder and Jayapal Maleraju (2013) describes the synthesis of eight derivatives of a similar compound, focusing on anti-inflammatory activities. The study highlights the chemical structures confirmed by spectroscopic methods and the significant anti-inflammatory activity exhibited by some derivatives, suggesting potential pharmacological applications (Sunder & Maleraju, 2013).

  • Chemoselective Acetylation for Antimalarial Drugs : Deepali B Magadum and G. Yadav (2018) explored chemoselective monoacetylation of 2-aminophenol to synthesize N-(2-hydroxyphenyl)acetamide, a key intermediate in antimalarial drugs. The study provides insights into the optimization of synthesis processes and potential pharmaceutical applications (Magadum & Yadav, 2018).

Structural and Mechanistic Insights

  • Reaction Mechanisms and Structural Transformations : Richard Kammel and colleagues (2015) investigated reactions involving a brominated benzolactone/lactam with specific compounds, providing insights into reaction mechanisms and structural transformations. This research aids in understanding the chemical behavior of benzofuran derivatives and their potential applications in organic synthesis (Kammel et al., 2015).

  • Silylation of N-(2-hydroxyphenyl)acetamide : The study by N. Lazareva et al. (2017) on the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes showcases the formation of silaheterocyclic benzoxazasiloles. This research not only explores the synthesis of heterocyclic compounds but also provides insights into their structural properties, demonstrating the versatility of benzofuran derivatives in material science and organic chemistry (Lazareva et al., 2017).

properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO3S/c1-19(23,17-10-13-4-2-3-5-16(13)24-17)12-21-18(22)11-25-15-8-6-14(20)7-9-15/h2-10,23H,11-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJRRGXEWOXNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CSC1=CC=C(C=C1)F)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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